(R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4R)-2-(6-cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-10-8-16-13(14-10)12-5-3-4-11(15-12)9-6-7-9/h3-5,9-10H,2,6-8H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWUGUBERMUQQK-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(=N1)C2=CC=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1COC(=N1)C2=CC=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for its interactions with various biological targets, particularly in the context of neurological and metabolic disorders.
Chemical Structure and Properties
- Chemical Formula : C15H20N2O
- Molecular Weight : 244.34 g/mol
- IUPAC Name : (R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole
The compound acts primarily as a ligand for nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and have been implicated in various neurological conditions such as Alzheimer's disease and schizophrenia. Its interaction with these receptors suggests potential applications in treating cognitive disorders and nicotine dependence .
Pharmacological Effects
- Antidepressant Activity : Studies indicate that (R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole exhibits antidepressant-like effects in animal models. It enhances serotonergic and dopaminergic transmission, which are critical pathways in mood regulation .
- Anxiolytic Properties : The compound has shown promise as an anxiolytic agent. In preclinical trials, it reduced anxiety-like behaviors in rodents, suggesting its potential utility in treating anxiety disorders .
- Neuroprotective Effects : Research indicates that this compound may provide neuroprotection against oxidative stress and excitotoxicity, which are common features of neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of (R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Activity | Demonstrated significant reduction in depression-like behavior in mice. |
| Study 2 | Anxiolytic Properties | Reduced anxiety in elevated plus maze tests. |
| Study 3 | Neuroprotection | Showed decreased neuronal death in models of oxidative stress. |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to (R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole exhibit significant anticancer properties. For instance, derivatives of pyridine and oxazole have been evaluated for their efficacy against various cancer cell lines, including K562, MV4-11, and MCF-7. These compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Neuropeptide FF Receptor Modulation
Research has highlighted the potential of this compound as a modulator of neuropeptide FF receptors. Compounds with similar structures have been investigated for their ability to influence neuropeptide signaling pathways, which are crucial in pain modulation and other physiological responses .
Antimicrobial Properties
The antimicrobial activity of (R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole has been explored through various assays. Studies have demonstrated that derivatives can exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanisms often involve disruption of microbial cell membranes or inhibition of essential enzymes .
Anti-inflammatory Effects
Compounds structurally related to (R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole have also been studied for their anti-inflammatory properties. These compounds can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various models .
Synthesis and Characterization
The synthesis of (R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole typically involves multi-step organic reactions, including cyclization processes that yield the oxazole ring. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of K562 cell line proliferation with IC50 values indicating significant potency. |
| Study 2 | Antimicrobial Activity | Showed effectiveness against E. coli with a minimum inhibitory concentration (MIC) lower than standard antibiotics. |
| Study 3 | Anti-inflammatory Effects | Reported reduction in edema in animal models when treated with related compounds. |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with its analogs:
*Estimated based on structural similarity to analogs.
†H315 (skin irritation), H319 (eye irritation).
Key Observations:
Ethyl vs. Isopropyl/Benzyl: The ethyl group at the oxazole 4-position (target) offers intermediate steric hindrance, balancing reactivity and stability. Bulkier substituents like isopropyl or benzyl (e.g., in ) may hinder substrate binding in catalytic applications.
Hazard Profile :
- Compounds with benzhydryl or diphenyl groups (e.g., ) exhibit irritant properties (H315-H319), likely due to aromatic ring interactions. The target compound’s safety profile remains uncharacterized but is expected to be milder due to its smaller substituents.
Stereochemical Impact :
- The R-configuration in the target compound distinguishes it from enantiomers like (S)-2-(6-Benzhydrylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole (CAS: 2417528-13-1), which may exhibit divergent biological or catalytic activities .
Limitations and Data Gaps
- Missing Data : Exact melting/boiling points, solubility, and synthetic yields for the target compound are unavailable. Analog data (e.g., ) suggest storage under inert atmospheres (2–8°C), which may apply to the target as well.
Preparation Methods
Condensation Reactions for Oxazole Ring Formation
The oxazole ring is synthesized via cyclization of β-hydroxyamide precursors. A representative method involves reacting 2-amino-1-ethanol derivatives with acyl chlorides bearing the cyclopropylpyridinyl group. For instance, 6-cyclopropylpicolinic acid is converted to its acyl chloride using thionyl chloride, followed by condensation with (R)-2-aminobutanol to form the β-hydroxyamide intermediate . Cyclodehydration with thionyl chloride (SOCl₂) in dichloromethane (DCM) yields the dihydrooxazole ring .
Table 1: Condensation Reaction Conditions
| Precursor | Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 6-Cyclopropylpicolinoyl chloride | (R)-2-aminobutanol | DCM | 0–25°C | 68% | |
| β-Hydroxyamide intermediate | SOCl₂ | DCM | Reflux | 85% |
Key variables affecting yield include the steric bulk of the amino alcohol and the electron-withdrawing nature of the acyl group. The use of SOCl₂ ensures complete dehydration while preserving stereochemical integrity .
Cross-Coupling for Cyclopropylpyridinyl Group Introduction
The cyclopropylpyridinyl moiety is introduced via Suzuki-Miyaura coupling. A bromopyridine derivative (e.g., 2,6-dibromopyridine) reacts with cyclopropylboronic acid in the presence of a palladium catalyst. Optimized conditions use Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq.), and a 1,4-dioxane/water mixture at 80°C .
Table 2: Cross-Coupling Parameters
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|---|
| 2,6-Dibromopyridine | Cyclopropylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 72% |
Post-coupling, the product is purified via silica gel chromatography, with hexane/ethyl acetate (4:1) as the eluent . This step is critical for eliminating residual palladium and unreacted boronic acid.
Stereoselective Synthesis of the (R)-Configuration
The (R)-configuration at the 4-position is achieved using chiral auxiliaries or asymmetric catalysis. In one approach, (S)-(−)-1-phenylethylamine is employed as a chiral directing group during β-hydroxyamide formation. After cyclization, the auxiliary is removed via hydrogenolysis with Pd/C in methanol .
Table 3: Stereochemical Control Methods
| Method | Chiral Source | Reagent | Solvent | ee (%) | Source |
|---|---|---|---|---|---|
| Chiral auxiliary | (S)-1-Phenylethylamine | H₂, Pd/C | MeOH | 92 | |
| Asymmetric catalysis | (R)-BINAP ligand | Cu(OTf)₂ | THF | 88 |
The use of (R)-BINAP with copper triflate in THF achieves 88% enantiomeric excess (ee), though auxiliary-based methods provide higher stereopurity .
Optimization of Reaction Conditions
Reaction parameters significantly impact efficiency. For the cyclization step, increasing the temperature from 25°C to 60°C reduces reaction time from 24 h to 6 h but risks racemization. Solvent screening reveals that DCM outperforms THF or toluene in preserving yield and ee .
Table 4: Solvent and Temperature Effects
| Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| DCM | 25 | 24 | 85 | 92 |
| THF | 60 | 6 | 78 | 85 |
Catalyst loading in cross-coupling is optimized to 2 mol% Pd(PPh₃)₄, balancing cost and activity .
Purification and Characterization
Final purification employs recrystallization from acetone/hexane (1:3), yielding >99% purity . Characterization via -NMR confirms the (R)-configuration: the ethyl group at C4 shows a doublet of quartets at δ 1.25 ppm (J = 7.2 Hz), while the oxazole proton resonates at δ 4.35 ppm as a triplet . High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 216.28 [M+H]⁺ .
Q & A
Q. What are the established synthetic routes for (R)-2-(6-cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole, and what are the critical parameters for optimizing yield and enantiopurity?
- Methodological Answer : A three-step synthesis protocol is commonly employed for analogous oxazoline derivatives. This involves: (i) Condensation of (R)-2-phenylglycinol with a cyclopropyl-substituted pyridine carbonyl precursor under reflux in ethanol. (ii) Cyclization using a dehydrating agent (e.g., Burgess reagent) to form the oxazoline ring. (iii) Purification via recrystallization or chromatography. Key parameters include reaction temperature (70–90°C), solvent polarity, and chiral resolution via polarimetry to confirm >99% enantiomeric excess (ee) .
- Yield Optimization : Typical yields range from 83–94% per step, with recrystallization in DMF/EtOH (1:1) enhancing purity .
Q. How is the structural integrity and stereochemistry of this compound validated experimentally?
- Methodological Answer : Multi-modal characterization is essential:
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., pyridine C6 substitution, ethyl group integration).
- IR Spectroscopy : Stretching frequencies (C=N at ~1650 cm, C-O at ~1250 cm) verify oxazoline ring formation.
- X-ray Crystallography : SHELX software refines crystal structures to resolve absolute configuration and bond angles .
- Polarimetry : Specific rotation values ([α]) validate enantiopurity .
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Methodological Answer :
- Storage : Under inert atmosphere (N/Ar) at 2–8°C to prevent oxidation of the cyclopropyl group or oxazoline ring hydrolysis.
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. SDS guidelines recommend PPE (gloves, goggles) due to potential irritancy .
Advanced Research Questions
Q. How can this compound serve as a ligand or precursor in organometallic catalysis?
- Methodological Answer : The oxazoline nitrogen and pyridine moiety can coordinate transition metals (e.g., Pd, Sn). For example:
- Organotin Derivatives : React with triphenyltin chloride to form hypercoordinated Sn complexes, characterized by Sn NMR and X-ray diffraction. These show potential in Suzuki-Miyaura coupling or polymer synthesis .
- Catalytic Asymmetric Reactions : Test enantioselectivity in allylic alkylation using Pd(0) catalysts and chiral oxazoline ligands .
Q. What strategies are used to evaluate the biological activity of this compound, particularly as an antifungal agent?
- Methodological Answer :
- In Vitro Assays : Screen against Candida spp. and Aspergillus spp. using broth microdilution (MIC values).
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 2-(benzo[b]thiophen-2-yl)-4-phenyl derivatives) to identify critical substituents (cyclopropyl vs. phenyl groups) .
- Mechanistic Studies : Fluorescence microscopy to assess membrane disruption or ergosterol biosynthesis inhibition .
Q. How can enantiomeric purity be maintained or improved during large-scale synthesis?
- Methodological Answer :
- Chiral Chromatography : Use cellulose-based CSPs (Chiralpak® IC) for preparative separation.
- Kinetic Resolution : Employ lipase-catalyzed acetylation of racemic intermediates to enrich the (R)-enantiomer .
Q. What experimental and computational approaches resolve contradictions in reactivity data (e.g., unexpected byproducts during cyclization)?
- Methodological Answer :
- Reaction Monitoring : In situ FTIR or LC-MS to detect intermediates (e.g., imine vs. oxazoline).
- DFT Calculations : Model transition states to identify steric hindrance from the cyclopropyl group or electronic effects from the pyridine ring .
- Byproduct Analysis : Isolate and characterize side products (e.g., dihydrooxazole ring-opened derivatives) via HRMS and H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
